(4-(2-(Dimethylamino)ethoxy)phenyl)boronic acid
Description
(4-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a dimethylaminoethoxy group at the para position. This compound is frequently utilized in the synthesis of kinase inhibitors and other bioactive molecules due to its ability to act as a versatile building block . Its solubility in common organic solvents like ethanol and dimethyl sulfoxide (DMSO) facilitates its use in diverse synthetic protocols .
Properties
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-12(2)7-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,13-14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPPEWICJQUIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463716 | |
| Record name | F2158-1258 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194594-60-0 | |
| Record name | F2158-1258 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Dimethylamino)ethoxy)phenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of an alkyne or alkene with a borane reagent, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel to facilitate the hydroboration process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods leverage automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Dimethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(2-(Dimethylamino)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(2-(Dimethylamino)ethoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of this group with an electrophilic partner, forming a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which play crucial roles in the reaction mechanism .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
A. (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic Acid
- Structure: Replaces the dimethylamino group with pyrrolidin-1-yl, a cyclic secondary amine.
- This analog demonstrated 52% yield in synthesizing kinase inhibitors, comparable to the target compound .
- Applications: Used in kinase inhibitor synthesis, similar to the dimethylamino variant .
B. [4-[2-(Azepan-1-yl)ethoxy]phenyl]boronic Acid
- Structure: Incorporates a seven-membered azepane ring instead of dimethylamino.
- Impact : The larger ring size may enhance lipophilicity and membrane permeability but reduce aqueous solubility. Such analogs are priced at $500/250 mg (95% purity) and are employed in high-throughput screening .
C. (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic Acid
- Structure: Features an oxazole ring linked to a dimethylaminophenyl group.
- This compound is listed with 97% purity and is used in optoelectronic materials .
B. (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic Acid
A. Suzuki-Miyaura Cross-Coupling
- The target compound participates in coupling reactions with aryl halides, exemplified by its use in synthesizing N-(3-chloro-4-fluorophenyl)acetamide derivatives .
- Yield Comparison : Analogous compounds with bulkier substituents (e.g., azepan-1-yl) show marginally lower yields (52% vs. 76% for simpler analogs) due to steric hindrance .
B. Solubility and Purification
- Solubility in ethanol and DMSO is consistent across dimethylaminoethoxy-substituted boronic acids, whereas methoxyethyl variants require polar aprotic solvents for purification .
Data Table: Key Properties of Selected Boronic Acid Derivatives
Biological Activity
(4-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H16BNO3
- CAS Number : 11367792
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that underpins many of its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit proteasome activity, which is crucial for protein degradation and cellular regulation. This inhibition can lead to apoptosis in cancer cells.
- Receptor Binding : The compound may interact with specific receptors, influencing signal transduction pathways that regulate various cellular processes.
- DNA Interaction : Its planar structure allows it to intercalate into DNA, potentially affecting replication and transcription processes.
Anticancer Activity
Research has indicated that boronic acids, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to enhance the efficacy of established chemotherapeutics by overcoming drug resistance mechanisms in cancer cells .
Antibacterial Properties
Boronic acids have also been studied for their antibacterial activity. A recent investigation demonstrated that modifications of phenylboronic acids could enhance their interaction with bacterial surfaces, leading to selective bacterial aggregation and death due to increased local concentration . This suggests potential applications in developing new antibacterial agents.
Case Studies
- Combination Therapy in Cancer Treatment : A clinical trial examined the effects of combining this compound with traditional chemotherapeutic agents in patients with advanced lymphomas. The study aimed to determine whether this combination could improve treatment outcomes by mitigating resistance mechanisms .
- Antibacterial Efficacy : In another study focusing on bacterial detection, researchers utilized boronic acid derivatives in a novel detection method for pathogens. The results indicated that these compounds could effectively aggregate bacteria, enhancing detection sensitivity while demonstrating antibacterial properties .
Summary of Key Findings
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Further Exploration in Cancer Therapy : Continued studies are needed to fully understand the compound's role in combination therapies for various cancers.
- Development of Antibacterial Agents : Investigating structural modifications could lead to more potent antibacterial agents targeting resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
